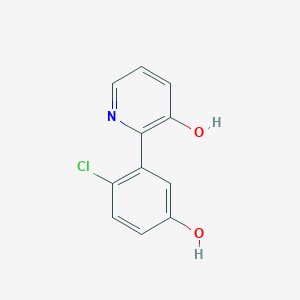
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine (2-CFP-3HP) is an organic compound with a molecular formula of C8H7ClFNO2. It is a colorless solid with a melting point of 124-126°C and a boiling point of 222-224°C. It is used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. It is also used in research laboratories to study the biochemical and physiological effects of certain compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also thought to act as an agonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been found to act as an agonist of certain receptors, such as the serotonin receptor. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is relatively non-toxic and has relatively low volatility. The main limitation of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Direcciones Futuras
In the future, 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% could be used to further study the biochemical and physiological effects of certain compounds. It could also be used to study the effects of certain compounds on the immune system, as well as the effects of certain compounds on the nervous system. Additionally, it could be used to develop new drugs that target certain enzymes or receptors. Finally, it could be used to develop new methods of synthesizing pharmaceuticals, such as antibiotics and anti-cancer drugs.
Métodos De Síntesis
The synthesis of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is typically achieved through a two-step reaction. The first step involves the reaction of 3-chloro-5-fluorophenol with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid, to yield 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95%. The second step involves the reaction of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% with a base, such as sodium hydroxide, to yield the desired product.
Aplicaciones Científicas De Investigación
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is used in scientific research to study the biochemical and physiological effects of certain compounds. It has been used in studies of the mechanism of action of certain drugs, such as antifungal agents and anti-cancer drugs. It has also been used in studies of the effects of certain compounds on the immune system, as well as in studies of the effects of certain compounds on the nervous system.
Propiedades
IUPAC Name |
2-(3-chloro-5-fluorophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJZVPBKNQUVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682883 |
Source


|
| Record name | 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261994-14-2 |
Source


|
| Record name | 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














